4,4'-Bis(dimethylhydroxysilyl)diphenyl ether

Description

Properties

IUPAC Name |

hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3Si2/c1-20(2,17)15-9-5-13(6-10-15)19-14-7-11-16(12-8-14)21(3,4)18/h5-12,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSUUFCWNGDTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604624 | |

| Record name | [Oxydi(4,1-phenylene)]bis(dimethylsilanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096-54-0 | |

| Record name | [Oxydi(4,1-phenylene)]bis(dimethylsilanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether is an organosilicon compound primarily utilized in materials science and polymer chemistry. The available scientific literature does not indicate direct involvement in biological signaling pathways or mainstream drug development, hence information in those areas is not provided.

Core Properties and Characteristics

This compound, also known as (Oxybis(4,1-phenylene))bis(dimethylsilanol), is a silanol-terminated monomer. Its unique structure, featuring a flexible diphenyl ether core flanked by reactive dimethylhydroxysilyl groups, makes it a valuable precursor for the synthesis of advanced silicone-based polymers. The hydroxyl groups on the silicon atoms are key to its functionality, allowing for condensation reactions to form stable siloxane (-Si-O-Si-) bonds.

Physical and Chemical Data

The quantitative properties of this compound are summarized in the table below. Data has been compiled from various chemical suppliers and databases. Note that while some sources describe the compound as a liquid, its reported melting point range indicates it is a solid at standard room temperature.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 2096-54-0 | [2][3][4][5][6] |

| Molecular Formula | C₁₆H₂₂O₃Si₂ | [1][2][4][5] |

| Molecular Weight | 318.52 g/mol | [2][4] |

| Appearance | White solid | [2] |

| Melting Point | 85-91 °C (decomposes) | [2][4][6] |

| Boiling Point | 399.4 °C at 760 mmHg | [1][2] |

| Density | 1.1 ± 0.1 g/cm³ | [1][2][4] |

| Flash Point | 195.4 ± 27.9 °C | [4] |

| Refractive Index | 1.556 | [4] |

| Storage Conditions | Room Temperature, Sealed, Dry | [1] |

| Sensitivity | Moisture Sensitive | [1] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the formation of a carbon-silicon bond at the para positions of the diphenyl ether core.

Experimental Protocols

Method 1: Traditional Grignard Reaction [1]

This classic organometallic approach involves the formation of a Grignard reagent from 4,4′-dibromodiphenyl ether, which then acts as a nucleophile to attack a silicon electrophile.

-

Step 1: Grignard Reagent Formation: 4,4′-dibromodiphenyl ether is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding bis-Grignard reagent. This step requires strict anhydrous and oxygen-free conditions to prevent quenching of the reagent.

-

Step 2: Silylation: The freshly prepared Grignard reagent is then reacted with a suitable electrophilic silicon source, such as dimethylchlorosilane (Me₂SiHCl) or a related species.

-

Step 3: Hydrolysis: The resulting intermediate is carefully hydrolyzed to convert the Si-H or other precursor group into the final Si-OH (silanol) functionality, yielding the target compound.

-

Note: This method is often described as cumbersome due to the rigorous control of reaction conditions required for successful Grignard reagent formation.[1]

Method 2: Efficient Continuous Flow Synthesis [1]

A more modern and efficient approach utilizes continuous process technology, offering better control and potentially higher yields.

-

Step 1: Pre-treatment: Two separate streams are prepared. The first contains 4,4′-dibromodiphenyl ether dissolved in an organic solvent. The second contains hexamethylcyclotrisiloxane (D3) in an organic solvent. Both streams are pre-treated with an organolithium reagent (e.g., n-butyllithium) at a constant temperature.

-

Step 2: Mixing and Reaction: The two activated streams are then proportionally mixed using a Y-type micro-mixer and immediately pumped into a tubular reactor. The reaction to form the target compound occurs within this reactor.

-

Step 3: Workup and Purification: The output from the reactor is collected and subjected to standard workup and purification procedures to isolate the final product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two primary synthesis routes.

Applications and Utility

The primary application of this compound is as a monomer and cross-linking agent in the field of polymer chemistry.[1] Its incorporation into a polymer backbone imparts a combination of desirable properties derived from both the diphenyl ether and siloxane components.

-

Polymer Modification: It is used as a cross-linking or toughening agent. When copolymerized with other monomers, it can significantly improve the thermal stability and chemical resistance of the resulting polymer.[1] The rigid aromatic diphenyl ether unit contributes to a higher glass transition temperature, while the flexible siloxane linkages can enhance toughness.

-

High-Performance Silicones: In silicone rubbers and resins, this monomer is used to increase heat resistance and anti-aging properties.[1] The aromatic content enhances thermal and oxidative stability compared to standard polydimethylsiloxane (PDMS). It also serves to improve flexibility and friction resistance in certain formulations.[1]

-

Medicinal Chemistry: While not a drug itself, it has been noted for its potential use as a directing group in the targeted synthesis of specific drug molecules, leveraging its defined chemical structure.[1]

Characterization Techniques

To confirm the structure and purity of this compound and to characterize the polymers derived from it, a standard suite of analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR would be used to confirm the molecular structure and purity of the monomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups, such as Si-OH (broad peak ~3200-3400 cm⁻¹), Si-CH₃, and the aromatic C-O-C ether linkage.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the thermal stability, decomposition profile, and glass transition temperatures of polymers synthesized using this monomer.[7][8]

References

- 1. dakenchem.com [dakenchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound [worldyachem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C16H22O3Si2 | CID 20283168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2096-54-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

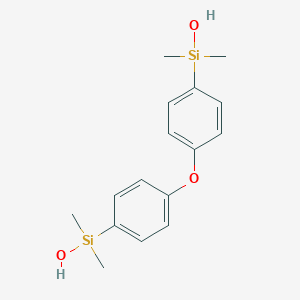

4,4'-Bis(dimethylhydroxysilyl)diphenyl ether chemical structure and formula.

This technical guide provides a comprehensive overview of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, a significant organosilicon compound. The document details its chemical structure, physicochemical properties, synthesis methodologies, and primary applications, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

This compound, also known by synonyms such as (Oxybis(4,1-phenylene))bis(dimethylsilanol) and hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane, is a chemical compound with the CAS Number 2096-54-0.[1][2][3] Its molecular formula is C16H22O3Si2.[1][2][3]

The structure consists of a central diphenyl ether core, with dimethylhydroxysilyl groups attached at the 4 and 4' positions of the phenyl rings.

References

Physical and chemical properties of (Oxybis(4,1-phenylene))bis(dimethylsilanol).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (Oxybis(4,1-phenylene))bis(dimethylsilanol), a unique organosilicon compound. This document is intended to be a valuable resource for researchers and professionals in drug development and materials science, offering detailed data, experimental insights, and contextual information.

Chemical Identity and Structure

(Oxybis(4,1-phenylene))bis(dimethylsilanol), also known as 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, is a silanol derivative characterized by a central diphenyl ether core functionalized with two dimethylsilanol groups.

Molecular Structure:

Caption: Molecular structure of (Oxybis(4,1-phenylene))bis(dimethylsilanol).

Physicochemical Properties

A summary of the key physical and chemical properties of (Oxybis(4,1-phenylene))bis(dimethylsilanol) is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2096-54-0 | [1][2] |

| Molecular Formula | C₁₆H₂₂O₃Si₂ | [2] |

| Molecular Weight | 318.52 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 85-91 °C | [1][2] |

| Boiling Point | 399.4 °C at 760 mmHg | [1][2] |

| Density | 1.1 g/cm³ | [1][2] |

| Flash Point | 195.4 °C | [1][2] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. |

Experimental Protocols

Grignard Reaction (Traditional Method)

This method involves the use of a Grignard reagent, a common approach in organometallic chemistry.

Workflow:

Caption: Grignard reaction workflow for synthesis.

Methodology:

-

Grignard Reagent Preparation: 4,4'-dibromodiphenyl ether is reacted with magnesium chips in an appropriate anhydrous and oxygen-free solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding bis-Grignard reagent.[1]

-

Reaction with Silane: The freshly prepared Grignard reagent is then reacted with dimethyl monochlorosilane.[1]

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield the final product, (Oxybis(4,1-phenylene))bis(dimethylsilanol).

Note: This method is described as being cumbersome and requires strict control of reaction conditions to prevent side reactions.[1]

Continuous Flow Synthesis

A more efficient, modern approach utilizes continuous flow technology.

Workflow:

References

An In-depth Technical Guide to Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane (CAS 2096-54-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 2096-54-0, identified by its IUPAC name as hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane. This document details its chemical and physical properties, synthesis methodologies, and its primary applications in materials science, particularly in the modification of polymers.

Compound Identification and Properties

The compound with CAS number 2096-54-0 is an organosilicon compound, also known by several synonyms. Its key identifiers and physicochemical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 2096-54-0 |

| IUPAC Name | hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane[1] |

| Synonyms | 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether[1][2][3], (Oxybis(4,1-phenylene))bis(dimethylsilanol)[1] |

| Molecular Formula | C₁₆H₂₂O₃Si₂[1] |

| Molecular Weight | 318.51 g/mol [1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Transparent liquid[3] |

| Melting Point | 85-91°C (decomposes)[2] |

| Boiling Point | 399.4 °C (Predicted) |

| Density | 1.10 g/mL |

Synthesis Methodologies

The synthesis of hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane can be achieved through multiple routes. Below are descriptions of a traditional method and a more efficient, modern approach.

A conventional method for synthesizing this compound involves a Grignard reaction. The general steps are outlined below. While specific quantities and reaction conditions can vary, the fundamental process remains consistent.

-

Step 1: Grignard Reagent Formation: 4,4'-dibromodiphenyl ether is used as the starting material. It is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding bis-Grignard reagent. This reaction must be carried out under strict anhydrous and oxygen-free conditions to prevent quenching of the Grignard reagent.

-

Step 2: Silylation: The freshly prepared Grignard reagent is then reacted with a silylating agent, typically dimethylchlorosilane ((CH₃)₂HSiCl). This step introduces the dimethylsilyl groups onto the diphenyl ether backbone.

-

Step 3: Hydrolysis: The resulting intermediate is subsequently hydrolyzed, typically by the careful addition of water or a dilute acidic solution, to convert the silyl groups into the final dimethylhydroxysilyl functionalities.

-

Step 4: Purification: The final product is then purified using standard laboratory techniques such as extraction, distillation, or chromatography to remove byproducts and unreacted starting materials.

A more efficient and scalable synthesis method utilizes continuous flow technology. This approach offers better control over reaction parameters and can lead to higher yields and purity.

-

Step 1: Reagent Preparation: Two separate streams are prepared. The first stream consists of 4,4'-dibromodiphenyl ether dissolved in a suitable organic solvent. The second stream contains hexamethylcyclotrisiloxane, also in an organic solvent.

-

Step 2: Lithiation: Both streams are independently treated with an organolithium reagent at a controlled temperature.

-

Step 3: Mixing and Reaction: The two pre-treated streams are then fed into a Y-type micromixer, which ensures rapid and efficient mixing. The combined stream then enters a tubular reactor where the reaction to form the target compound takes place.

-

Step 4: Work-up and Purification: The output from the reactor is collected and subjected to a work-up procedure to quench any remaining reactive species and facilitate the isolation of the desired product. Purification is then carried out, often through crystallization or chromatography.

Caption: General workflows for the traditional Grignard synthesis and the efficient continuous flow synthesis of the target compound.

Applications in Materials Science

Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane is primarily used as a monomer or crosslinking agent in the synthesis of advanced polymers, particularly silicones. Its rigid diphenyl ether core and reactive silanol end groups allow for the tailored modification of polymer properties.

This compound is incorporated into polymer backbones to enhance several key properties:

-

Thermal Stability: The aromatic diphenyl ether moiety is thermally stable. Its incorporation into polysiloxane chains can significantly increase the degradation temperature of the resulting polymer. This is crucial for applications where materials are exposed to high temperatures.

-

Mechanical Properties: The rigid nature of the diphenyl ether unit can improve the mechanical strength and modulus of silicone elastomers and resins. This can lead to materials with enhanced toughness and durability.

-

Chemical Resistance: The stable chemical structure of the diphenyl ether group can also impart improved resistance to chemical attack.

In the formulation of silicone rubbers and resins, this compound can act as a crosslinker or a chain extender. The hydroxyl groups on the silicon atoms can undergo condensation reactions with other silanol groups or reactive species to form a crosslinked network. This leads to:

-

Increased heat resistance and anti-aging properties.

-

Improved flexibility and friction resistance in silicone resins.

Table 3: Representative Data for Phenyl-Modified Silicone Systems (Illustrative)

| Property | Standard Polydimethylsiloxane (PDMS) | Phenyl-Modified Polysiloxane |

| Thermal Decomposition (Td5, °C in N₂) | ~350-400 | >450 |

| Tensile Strength (MPa) | 2-7 | 5-10 |

| Elongation at Break (%) | 100-800 | 100-500 |

| Hardness (Shore A) | 20-70 | 30-80 |

Note: This table provides typical ranges for phenyl-modified silicones to illustrate the expected effects and is not based on experimental data for CAS 2096-54-0.

Experimental Protocols for Characterization

To quantify the effects of incorporating hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane into a polymer matrix, a suite of standard characterization techniques would be employed.

-

Objective: To determine the thermal stability of the modified polymer.

-

Methodology: A small sample of the polymer (5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored as a function of temperature. The resulting data provides information on the onset of decomposition and the char yield at high temperatures.

-

Objective: To determine the glass transition temperature (Tg) and other thermal transitions.

-

Methodology: A small, encapsulated sample of the polymer is heated and/or cooled at a controlled rate in the DSC instrument. The heat flow to or from the sample is measured relative to a reference. The Tg is observed as a step change in the heat flow curve.

-

Objective: To evaluate the effect of the modifier on the mechanical properties of the polymer.

-

Methodology: Standardized test specimens (e.g., dog-bone shape for tensile testing) are prepared from the cured polymer. A universal testing machine is used to measure properties such as:

-

Tensile Strength: The maximum stress the material can withstand before breaking.

-

Elongation at Break: The percentage increase in length at the point of fracture.

-

Young's Modulus: A measure of the material's stiffness.

-

Hardness: Measured using a durometer (e.g., Shore A scale).

-

Caption: A typical experimental workflow for the characterization of polymers modified with the title compound.

References

Unveiling the Molecular Characteristics of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular weight and exact mass of the organosilicon compound, 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize organosilicon compounds in their work.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for accurate quantification, reaction stoichiometry, and high-resolution analytical techniques.

| Property | Value | Molecular Formula |

| Molecular Weight | 318.51 g/mol [1][2] | C₁₆H₂₂O₃Si₂[1][2][3][4][5][6] |

| Exact Mass | 318.11074763 Da[1] |

Determination of Molecular Weight and Exact Mass: An Experimental Overview

The molecular weight and exact mass of organic compounds, including organosilicon species like this compound, are experimentally determined using mass spectrometry.[2] High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact mass with a high degree of accuracy.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A generalized protocol for the determination of the exact mass of this compound using HRMS is outlined below.

1. Sample Preparation:

-

A dilute solution of the compound is prepared in a suitable volatile organic solvent (e.g., methanol, acetonitrile).

-

The concentration is optimized to achieve a stable ion signal without causing detector saturation.

2. Ionization:

-

The sample solution is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this compound, which minimizes fragmentation and preserves the molecular ion. In this process, a high voltage is applied to the liquid to create an aerosol, leading to the formation of gas-phase ions.

3. Mass Analysis:

-

The generated ions are guided into the mass analyzer.

-

An Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzer is employed to achieve high resolution and mass accuracy. These analyzers trap ions in electric or magnetic fields and measure the frequency of their orbital or cyclotron motion, which is inversely proportional to their mass-to-charge ratio (m/z).

4. Detection and Data Processing:

-

The detector records the arrival of ions, and the instrument's software processes the signal to generate a mass spectrum.

-

The mass spectrum displays the relative abundance of ions as a function of their m/z ratio.

-

The peak corresponding to the intact, ionized molecule (the molecular ion) is identified.

-

The exact mass is determined from the m/z value of the monoisotopic peak of the molecular ion. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element in the molecule.[1]

Workflow for Molecular Weight and Exact Mass Determination

The logical flow of the experimental and computational processes for determining the molecular weight and exact mass of this compound is illustrated in the following diagram.

Caption: Workflow for determining the exact mass and molecular weight of this compound.

References

- 1. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]

- 2. tutorchase.com [tutorchase.com]

- 3. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 4. Masses [www2.chemistry.msu.edu]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Genesis of Silanol-Terminated Diphenyl Ether Monomers: A Technical Deep Dive into Early Literature and Discovery

For Immediate Release

A comprehensive technical guide has been compiled, offering researchers, scientists, and drug development professionals an in-depth exploration of the early literature and foundational discoveries related to silanol-terminated diphenyl ether monomers. This whitepaper provides a meticulous review of the seminal synthesis pathways, experimental protocols, and characterization data that marked the advent of these crucial chemical building blocks.

The core of this guide is a detailed examination of the historical methods that paved the way for the synthesis of these monomers. Primarily, the early preparations hinged on a two-step process: the formation of a carbon-silicon bond to create a diphenyl ether-substituted organosilane, followed by a carefully controlled hydrolysis to yield the desired silanol functionality.

Key Synthesis Pathways Explored:

Two principal reactions were instrumental in the initial synthesis of the organosilane precursors to silanol-terminated diphenyl ether monomers: the Grignard reaction and the Wurtz-Fittig reaction.

-

The Grignard Reaction: This has been a cornerstone of organosilicon chemistry since the early 20th century.[1] The process involves the reaction of an organomagnesium halide (a Grignard reagent) with a silicon halide. In the context of diphenyl ether monomers, this would involve the preparation of a phenoxyphenyl magnesium halide, which is then reacted with a silicon tetrahalide or an organodihalosilane.[1][2]

-

The Wurtz-Fittig Reaction: This reaction offers an alternative route, coupling an aryl halide with an alkyl halide in the presence of sodium metal to form a new carbon-carbon bond.[3][4][5][6] In the synthesis of these monomers, this reaction could be adapted to form a silicon-aryl bond, providing a pathway to the necessary diphenyl ether-substituted silane.

Following the synthesis of the halo- or alkoxy-silane precursor, the crucial step of hydrolysis is performed to generate the terminal silanol groups. This reaction involves the careful addition of water, often in a controlled pH environment, to replace the halide or alkoxy groups with hydroxyl groups.

Experimental Protocols and Data

This guide collates and presents detailed experimental methodologies from the foundational literature, providing a practical resource for contemporary researchers. All quantitative data, including reaction yields and physical constants, have been summarized in structured tables to facilitate easy comparison and replication.

Table 1: Illustrative Early Synthesis Data for Diphenyl Ether Silane Precursors

| Precursor Compound | Synthetic Method | Reactants | Solvent | Yield (%) | Reference |

| Phenyltrichlorosilane | Grignard Reaction | Phenylmagnesium chloride, Silicon tetrachloride | Ether/Solvent-free | High | [7] |

| Diphenyldichlorosilane | Grignard Reaction | Phenylmagnesium chloride, Silicon tetrachloride | Ether/Solvent-free | High | [7] |

| Organosilicon Compounds | Wurtz-Fittig Reaction | Aryl halide, Alkyl halide, Sodium | Dry Ether | Variable | [8] |

Table 2: General Physical Properties of Early Organosilane Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL) | Refractive Index |

| Bis[(p-dimethylsilyl)phenyl]ether | C16H22OSi2 | 286.52 | 138-140/0.2 | 0.976 | 1.5478 |

Visualizing the Core Concepts

To further elucidate the fundamental processes, this guide incorporates diagrams generated using the DOT language, providing clear visual representations of the key chemical transformations and logical workflows.

Caption: Grignard reaction pathway for silanol-terminated diphenyl ether monomers.

Caption: Wurtz-Fittig reaction pathway for silanol-terminated diphenyl ether monomers.

Caption: General experimental workflow for monomer synthesis and characterization.

This in-depth technical guide serves as a valuable resource for understanding the historical context and fundamental chemistry behind the synthesis of silanol-terminated diphenyl ether monomers. By providing a consolidated source of early experimental data and protocols, it aims to support and inspire further innovation in the fields of materials science and drug development.

References

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. SATHEE CUET: Chemistry Wurtz Fittig Reaction [cuet.iitk.ac.in]

- 4. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. byjus.com [byjus.com]

- 7. CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method - Google Patents [patents.google.com]

- 8. Wurtz fittig reaction mechanism [unacademy.com]

An In-depth Technical Guide to the Solubility and Stability of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure:

Physicochemical Properties

A summary of the known physicochemical properties of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2096-54-0 | [2][3][4][5][6] |

| Molecular Formula | C16H22O3Si2 | [2][3][4][5][6] |

| Molecular Weight | 318.52 g/mol | [3][4][5][6] |

| Appearance | Colorless liquid or white solid | [1][3][7] |

| Melting Point | 85-91 °C (decomposes) | [4][5] |

| Boiling Point | 399.4 °C | [3] |

| Density | 1.10 g/mL | [1][3] |

| Sensitivity | Moisture sensitive | [1] |

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar dimethylhydroxysilyl groups and its nonpolar diphenyl ether backbone. The hydroxyl groups are capable of forming hydrogen bonds, suggesting potential solubility in polar solvents. However, the bulky and hydrophobic diphenyl ether core will favor solubility in organic solvents. A critical aspect of its aqueous solubility is the propensity of the silanol groups to undergo self-condensation to form siloxane oligomers and polymers, which can lead to gel formation and a decrease in apparent solubility over time.

Qualitative Solubility

Based on its structure, a qualitative solubility profile can be predicted:

-

Soluble in: Polar aprotic solvents (e.g., DMSO, DMF), and many common organic solvents (e.g., THF, acetone, ethyl acetate, chlorinated solvents).

-

Slightly soluble to insoluble in: Water and nonpolar aliphatic hydrocarbons.

Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

-

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or other suitable analytical instrument

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Data Presentation: Quantitative Solubility

The experimentally determined solubility data should be recorded in a structured table as follows:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Tetrahydrofuran (THF) | 25 | ||

| Dimethyl sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 |

Workflow for Solubility Determination

References

- 1. dakenchem.com [dakenchem.com]

- 2. This compound | C16H22O3Si2 | CID 20283168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 2096-54-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2096-54-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound [worldyachem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

-

IUPAC Name: (Oxybis(4,1-phenylene))bis(dimethylsilanol)

-

CAS Number: 2096-54-0

-

Molecular Formula: C₁₆H₂₂O₃Si₂[1]

-

Molecular Weight: 318.52 g/mol [1]

-

Appearance: White solid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, ¹H and ¹³C NMR spectra would provide key information about the different chemical environments of the protons and carbon atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons on the silicon atoms, the aromatic protons on the diphenyl ether core, and the hydroxyl protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH ₃ | 0.2 - 0.4 | Singlet | 12H |

| Aromatic H (ortho to ether linkage) | 6.8 - 7.0 | Doublet | 4H |

| Aromatic H (ortho to silyl group) | 7.4 - 7.6 | Doublet | 4H |

| Si-OH | 1.0 - 3.0 (variable) | Singlet (broad) | 2H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for the methyl carbons, and the aromatic carbons. Due to symmetry, only four signals are expected for the aromatic carbons.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Si-C H₃ | -2.0 - 2.0 |

| Aromatic C -O | 155 - 160 |

| Aromatic C -H (ortho to ether linkage) | 118 - 122 |

| Aromatic C -H (ortho to silyl group) | 133 - 137 |

| Aromatic C -Si | 130 - 135 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the sample and does not have overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, Si-C, Si-O, and C-O bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Silanol) | 3200 - 3400 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Methyl) | 2950 - 2970 | Medium |

| C=C (Aromatic) | 1500 - 1600 | Medium to Strong |

| Si-CH₃ | 1250 - 1270 | Strong |

| C-O-C (Aryl ether) | 1230 - 1270 | Strong |

| Si-O | 800 - 1000 | Strong |

Experimental Protocol for FT-IR Spectroscopy

As this compound is a solid, the following sample preparation methods are suitable:

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum directly. This method is often quicker and requires less sample preparation than the KBr pellet method.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 318.

-

Isotopic Pattern: The presence of two silicon atoms will result in a characteristic isotopic pattern for the molecular ion and fragment ions containing silicon. The relative abundances of the isotopes (²⁸Si, ²⁹Si, ³⁰Si) will be reflected in the M+1 and M+2 peaks.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) from one of the silicon atoms, resulting in a fragment at m/z = 303.

-

Cleavage of the Si-phenyl bond.

-

Fragmentation of the diphenyl ether core.

-

| m/z | Possible Fragment |

| 318 | [M]⁺ |

| 303 | [M - CH₃]⁺ |

| 199 | [M - C₆H₄OSi(CH₃)₂OH]⁺ |

| 135 | [C₆H₄Si(CH₃)₂OH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable for this compound. Electron ionization (EI) could also be used, but may lead to extensive fragmentation.

-

Sample Introduction: The sample can be introduced directly via a solid probe or, if soluble, dissolved in a suitable solvent and introduced via direct infusion or after separation by liquid chromatography (LC-MS).

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is recommended to obtain accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to further investigate the fragmentation pathways.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

Methodological & Application

Application of 4,4'-Bis(dimethylhydroxysilyl)diphenyl Ether in Polymer Science: Advanced Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether in polymer science, with a focus on its role in the synthesis of high-performance polysiloxanes. Detailed experimental protocols, quantitative data, and visual representations of workflows and molecular relationships are presented to guide researchers in leveraging the unique properties of this versatile organosilicon monomer.

Application Notes

This compound is a key building block in the development of advanced silicone-based polymers. Its unique structure, combining flexible siloxane linkages with rigid diphenyl ether moieties, imparts a desirable balance of thermal stability, chemical resistance, and mechanical robustness to the resulting polymers. The primary applications of this monomer lie in its use as a precursor for high-stability poly(ether siloxane) elastomers and resins, and as an effective crosslinking agent.

Polymers derived from this compound are noted for their outstanding thermal stability, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries. The incorporation of the diphenyl ether group into the polysiloxane backbone enhances the thermal and oxidative stability of the polymer compared to conventional polydimethylsiloxanes.

Key Applications:

-

High-Stability Polysiloxane Elastomers and Resins: The monomer undergoes polycondensation reactions to form high molecular weight poly(ether siloxane)s. These polymers exhibit excellent thermal stability and are used in the manufacturing of specialty elastomers and resins for high-temperature applications.

-

Crosslinking and Toughening Agent: Due to its difunctional nature, this compound can act as a crosslinking agent to improve the mechanical properties and thermal resistance of other polymers, particularly silicone rubbers and resins. This enhances their durability and performance under harsh conditions.

Quantitative Data Summary

While specific quantitative data for polymers derived solely from this compound is limited in publicly available literature, the following table presents typical properties of closely related poly(silphenylene-siloxane)s and other thermally stable polysiloxanes to provide a comparative reference.

| Property | Poly(tetramethyl-p-silphenylene-siloxane) | Polyurethane with Hyperbranched Polysiloxane | Notes |

| Thermal Properties | |||

| Melting Point (Tm) | 130 °C | - | The introduction of aromatic moieties, such as the phenylene group, can increase the melting point compared to standard polysiloxanes.[1] |

| 5% Weight Loss Temp. (TGA) | > 400 °C (in N₂) | 330 °C | The incorporation of aromatic units into the polysiloxane backbone is an effective strategy to enhance thermal stability.[2] The addition of hyperbranched polysiloxane significantly improved the thermal stability of polyurethane.[3] |

| Mechanical Properties | |||

| Tensile Strength | - | - | Mechanical properties are highly dependent on the specific polymer architecture and crosslink density. |

| Elongation at Break | - | - |

Experimental Protocols

The following protocol describes a general method for the synthesis of a poly(ether siloxane) via polycondensation of this compound. This procedure is adapted from established methods for the synthesis of related poly(silphenylene-siloxane)s.

Protocol: Synthesis of Poly(ether siloxane) by Polycondensation

Materials:

-

This compound

-

Anhydrous Toluene

-

Catalyst (e.g., a catalytic amount of a strong acid or base, or a specific condensation catalyst like tris(pentafluorophenyl)boron)

-

Methanol

-

Methylene chloride

-

Anhydrous Calcium Sulfate

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Thermometer

-

Rubber septum seal

-

Glass syringe

-

Nitrogen inlet

-

Heating mantle or oil bath

-

Apparatus for filtration and solvent removal (e.g., rotary evaporator)

Procedure:

-

Reactor Setup: Assemble a dry 50 mL three-neck flask equipped with a magnetic stirrer, condenser, thermometer, and a rubber septum seal. The entire apparatus should be thoroughly dried and purged with dry nitrogen to ensure anhydrous conditions.

-

Charging the Reactor: Charge the flask with anhydrous toluene and a catalytic amount of the chosen condensation catalyst.

-

Monomer Addition: Dissolve a known quantity of this compound in anhydrous toluene. This solution is then slowly added dropwise to the reaction flask via a glass syringe over a period of approximately 2 hours at room temperature or a slightly elevated temperature, depending on the catalyst used.

-

Polymerization: After the addition is complete, continue stirring the reaction mixture for an additional 2-4 hours to advance the polymerization. The progress of the reaction can be monitored by the evolution of water (if an acid/base catalyst is used) or other byproducts.

-

Polymer Precipitation and Purification: Once the polymerization has reached the desired extent, pour the viscous reaction mixture into a beaker containing methanol to precipitate the polymer.

-

Isolation and Drying: Decant the solvent from the precipitated polymer. Dissolve the polymer in methylene chloride and filter the solution through anhydrous calcium sulfate to remove any residual water or catalyst.

-

Final Product: Remove the solvent from the filtered solution under reduced pressure (e.g., using a rotary evaporator) to yield the final poly(ether siloxane) product, which is typically a colorless, gum-like liquid or a solid depending on the molecular weight.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of poly(ether siloxane).

Application Pathways

Caption: Application pathways of the monomer.

References

Application Notes and Protocols: Synthesis of High-Performance Polysiloxanes Using 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysiloxanes are a versatile class of polymers renowned for their unique combination of properties, including high thermal stability, excellent flexibility at low temperatures, hydrophobicity, and biocompatibility. The incorporation of aromatic units, such as diphenyl ether, into the polysiloxane backbone can significantly enhance the thermal and mechanical properties of the resulting materials. This document provides detailed application notes and protocols for the synthesis of polysiloxanes using 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether as a key monomer. This monomer is particularly useful for creating polymers with improved heat resistance and anti-aging characteristics.

The polycondensation of this compound, either as a homopolymer or in copolymerization with other silane monomers, offers a pathway to advanced materials with tailored properties for demanding applications in various fields, including as high-performance elastomers, adhesives, and coatings.

Applications

Polysiloxanes synthesized from this compound are noted for their enhanced thermal stability and chemical resistance. Key applications include:

-

High-Performance Elastomers: The rigid diphenyl ether units increase the thermal stability of the polysiloxane backbone, making the resulting elastomers suitable for use in high-temperature environments.

-

Adhesives and Sealants: The improved chemical resistance and durability make these polymers excellent candidates for advanced adhesives and sealants in the automotive and aerospace industries.

-

Polymer Modification: It can be used as a cross-linking and toughening agent to improve the thermal stability and chemical resistance of other polymers.

-

Silicone Rubber and Resins: Incorporation of this monomer in silicone rubber and resin formulations can increase their heat resistance and anti-aging properties.[1]

Experimental Protocols

The following section details a generalized protocol for the synthesis of polysiloxanes via polycondensation of this compound. This protocol is based on established methods for the polycondensation of silanol-terminated monomers.

Protocol 1: Homopolymerization of this compound

This protocol describes the self-condensation of this compound to form a high molecular weight polysiloxane.

Materials:

-

This compound (CAS NO.: 2096-54-0)

-

Toluene, anhydrous

-

Inert gas (Argon or Nitrogen)

-

Condensation catalyst (e.g., a catalytic amount of a strong acid or base, to be determined experimentally)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and heating mantle

-

Condenser

-

Dean-Stark trap (or equivalent apparatus for water removal)

-

Thermometer

-

Inert gas inlet and outlet

Procedure:

-

Reactor Setup: Assemble the reaction apparatus (three-neck flask, stirrer, condenser, and Dean-Stark trap) and ensure it is thoroughly dried. Purge the system with a slow stream of inert gas for at least 30 minutes to create an inert atmosphere.

-

Charging the Reactor: Under a positive pressure of inert gas, charge the flask with this compound and anhydrous toluene (to achieve a suitable concentration, e.g., 20-50 wt%).

-

Initiation of Polycondensation: Begin stirring the mixture and heat it to reflux. The removal of water, a byproduct of the condensation reaction, will commence and can be monitored via the Dean-Stark trap. A catalyst may be added at this stage to accelerate the reaction, though thermal self-condensation is also possible.

-

Polymerization: Continue the reaction at reflux for several hours until the desired viscosity or molecular weight is achieved. The progress of the reaction can be monitored by periodically taking samples and analyzing their viscosity or molecular weight by Gel Permeation Chromatography (GPC).

-

Work-up: Once the polymerization is complete, cool the reaction mixture to room temperature. The polymer solution can be used directly or the polymer can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.

Data Presentation

| Property | Polydimethylsiloxane (PDMS) | Poly(dimethylsiloxane-co-diphenylsiloxane) |

| Glass Transition Temp. (Tg) | -125 °C | -115.7 °C to -26.8 °C (increases with diphenyl content)[2] |

| Thermal Stability (TGA) | Degradation starts > 300 °C | Enhanced compared to PDMS |

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of polysiloxanes from this compound.

Caption: Polycondensation of this compound.

Caption: General workflow for polysiloxane synthesis.

References

Application Notes and Protocols for the Polymerization of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the polymerization of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, a key monomer in the synthesis of advanced polysiloxane and poly(silyl ether) materials. These polymers are of significant interest due to their unique properties, including high thermal stability, chemical resistance, and tunable mechanical properties, making them suitable for a wide range of applications in biomedical engineering, electronics, and as high-performance elastomers. This protocol outlines a step-by-step polycondensation procedure, including reactant quantities, reaction conditions, and purification methods. Additionally, it includes a summary of key experimental parameters in a tabular format and visual diagrams to illustrate the experimental workflow and the resulting polymer structure.

Introduction

Polysiloxanes and poly(silyl ether)s are a critical class of inorganic polymers characterized by a silicon-oxygen backbone.[1] The incorporation of aromatic moieties, such as diphenyl ether, into the polymer backbone can significantly enhance thermal stability and mechanical properties.[2] this compound is a disilanol monomer that can undergo condensation polymerization to yield high-molecular-weight polymers.[3] This process typically involves the self-condensation of the silanol groups, often catalyzed by an acid or base, to form siloxane bonds with the elimination of water. The resulting poly(4,4'-oxydiphenylene dimethylsiloxane) possesses a unique combination of flexibility from the siloxane linkage and rigidity from the diphenyl ether unit.

Polymerization Mechanism: Polycondensation

The polymerization of this compound proceeds via a step-growth polycondensation mechanism.[4] In this reaction, the hydroxyl groups on the silicon atoms of two monomer molecules react to form a siloxane (Si-O-Si) bond, with the liberation of a water molecule as a byproduct. This process is repeated to build the polymer chain. The reaction can be catalyzed by either an acid or a base to facilitate the nucleophilic attack of a hydroxyl group on a silicon atom. The molecular weight of the resulting polymer is dependent on the extent of the reaction, requiring high conversion to achieve long polymer chains.[4][5]

Experimental Protocol: Synthesis of Poly(4,4'-oxydiphenylene dimethylsiloxane)

This protocol describes a general procedure for the synthesis of a high-molecular-weight polymer from this compound via bulk polycondensation.

Materials:

-

This compound (Monomer)

-

Catalyst (e.g., potassium hydroxide, tin(II) octoate, or a specific acid catalyst)

-

Toluene (or another suitable azeotroping agent)

-

Anhydrous, inert solvent (e.g., Dimethylacetamide - DMAc, if solution polymerization is preferred)

-

Methanol (for precipitation)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dean-Stark trap and condenser

-

Nitrogen or Argon inlet

-

Heating mantle with temperature controller

-

Vacuum oven

Procedure:

-

Reactor Setup: Assemble a clean, dry three-necked flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent premature reaction.

-

Charging the Reactor: To the flask, add a pre-weighed amount of this compound. If performing a solution polymerization, add a sufficient amount of an anhydrous solvent like DMAc to achieve a desired solids concentration (e.g., 20-30% w/v). For bulk polymerization, no solvent is added at this stage.

-

Catalyst Addition: Add the chosen catalyst at a concentration typically ranging from 0.05 to 0.5 mol% relative to the monomer. The optimal catalyst and its concentration should be determined empirically.

-

Azeotropic Dehydration: Add toluene to the reaction mixture to act as an azeotroping agent for the removal of water produced during the condensation reaction. Heat the mixture to the boiling point of the toluene-water azeotrope (approximately 85°C) while stirring under a slow stream of inert gas. Continue to heat and collect the water in the Dean-Stark trap until no more water is evolved. This step is crucial for driving the polymerization reaction to completion.

-

Polymerization: After the complete removal of water, slowly increase the reaction temperature to 140-160°C to initiate the polymerization. The reaction mixture will gradually become more viscous as the polymer chains grow.

-

Monitoring the Reaction: Continue the reaction at this temperature for several hours (typically 4-24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Precipitation and Purification: Once the desired viscosity is achieved, cool the reaction mixture to room temperature. If the polymer is highly viscous, it may be necessary to dilute it with a suitable solvent (like toluene or DMAc) to facilitate handling. Slowly pour the polymer solution into a stirred excess of methanol to precipitate the polymer.

-

Washing: Collect the precipitated polymer by filtration. Wash the polymer multiple times with methanol and then with deionized water to remove any unreacted monomer, catalyst, and residual solvent.

-

Drying: Dry the purified polymer in a vacuum oven at 60-80°C for 24 hours or until a constant weight is achieved.

Data Presentation

| Parameter | Value/Range | Notes |

| Monomer | This compound | - |

| Catalyst | KOH, Sn(II) octoate, etc. | 0.05 - 0.5 mol% |

| Solvent (optional) | DMAc, Toluene | Anhydrous |

| Azeotroping Agent | Toluene | ~10-20% of solvent volume |

| Dehydration Temp. | ~85°C | Temperature of toluene-water azeotrope |

| Polymerization Temp. | 140 - 160°C | Monitor viscosity increase |

| Reaction Time | 4 - 24 hours | Dependent on desired molecular weight |

| Precipitation Solvent | Methanol | - |

| Drying Conditions | 60 - 80°C, vacuum | 24 hours or until constant weight |

Mandatory Visualizations

Caption: Experimental workflow for the polycondensation of this compound.

Caption: Chemical structures of the monomer and the resulting polymer.

References

Applications of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether in High-Performance Polymers: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, with CAS number 2096-54-0, is an organosilicon compound recognized for its potential role in the development of high-performance polymers. Its chemical structure, featuring a flexible diphenyl ether core and reactive dimethylhydroxysilyl end groups, makes it a candidate for incorporation into polymer chains to enhance thermal stability, chemical resistance, and mechanical properties. This document provides an overview of its known applications and the general principles of its use in polymer synthesis, based on available information.

General Applications in Polymer Science

Based on available data, this compound is primarily utilized as a monomer, crosslinking agent, or toughening agent in the synthesis of advanced polymers, particularly silicone-based materials.[1] Its key applications include:

-

Polymer Modification : It can be incorporated into polymer matrices to improve their thermal stability and chemical resistance.[1]

-

Silicone Rubber and Resins : This monomer is used in the preparation of silicone rubber to enhance heat resistance and anti-aging properties. It also serves as a component in silicone resins to improve flexibility and friction resistance.[1]

A technical report from 1963 highlighted the synthesis of a "polydiphenyleneethersiloxane" through the catalytic condensation of 4,4'-bis(hydroxydimethylsilyl)diphenylether. This resulting polymer was noted for its "outstanding stability," indicating its potential for high-performance applications.

Synthesis of High-Performance Polymers

The synthesis of polymers using this compound typically involves a polycondensation reaction, where the hydroxyl groups on the silicon atoms react with other functional groups to form a polymer backbone.

Polycondensation for Polysiloxane Formation

The general principle for the synthesis of polysiloxanes from silanol-terminated monomers like this compound involves a condensation reaction. This process typically requires a catalyst and the removal of a small molecule byproduct, such as water, to drive the reaction toward the formation of high molecular weight polymers.

The logical workflow for such a polymerization is outlined below:

Caption: General workflow for the synthesis of polydiphenyleneethersiloxane.

Quantitative Data and Detailed Protocols

Despite the recognized potential of this compound, a comprehensive search of publicly available scientific literature and patents did not yield specific quantitative data on the properties of resulting polymers or detailed, reproducible experimental protocols for their synthesis. The information is often general, highlighting its role as an additive or comonomer without providing the in-depth data required for detailed application notes.

Therefore, it is not possible to provide structured tables of quantitative data or detailed experimental methodologies at this time. Researchers interested in utilizing this monomer are encouraged to perform initial exploratory studies to determine the optimal reaction conditions and to fully characterize the resulting polymers.

Conclusion

This compound is a promising monomer for the development of high-performance polymers, particularly those requiring enhanced thermal stability and chemical resistance. While its general applications in modifying silicone-based materials are acknowledged, there is a notable lack of detailed, publicly accessible research detailing its use as a primary monomer, the specific properties of the resulting polymers, and the precise protocols for their synthesis. Further research and publication in this area would be highly beneficial to the materials science community.

References

Application Notes and Protocols for the Formulation of Silicone Rubber and Resins Using 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(dimethylhydroxysilyl)diphenyl ether is a valuable organosilicon compound utilized in the formulation of high-performance silicone rubbers and resins.[1] Its diphenyl ether backbone imparts enhanced thermal stability and flexibility to the resulting polymers.[1] The terminal dimethylhydroxysilyl groups serve as reactive sites for condensation polymerization, allowing for the creation of crosslinked networks with tailored properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of silicone polymers using this compound and their subsequent formulation into silicone rubber.

Key Applications

The incorporation of this compound into silicone formulations leads to materials with a desirable combination of properties, making them suitable for a range of specialized applications:

-

High-Temperature Resistant Materials: The inherent thermal stability of the diphenyl ether linkage makes these silicones well-suited for applications requiring sustained performance at elevated temperatures.

-

Flexible Coatings and Sealants: The flexibility imparted by the ether linkage results in materials that can withstand mechanical stress and deformation without cracking.

-

Adhesion Promoters: The unique chemical structure can enhance the adhesion of silicone elastomers to various substrates, including polycarbonate.

-

Drug Delivery Matrices: The biocompatibility and tunable properties of silicones make them attractive candidates for the encapsulation and controlled release of therapeutic agents.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane |

| CAS Number | 2096-54-0 |

| Molecular Formula | C16H22O3Si2 |

| Molecular Weight | 318.52 g/mol |

| Appearance | White solid |

| Melting Point | 85-91 °C (decomposes) |

| Boiling Point | 399.4 °C at 760 mmHg |

| Density | 1.1 g/mL |

Experimental Protocols

Protocol 1: Synthesis of Polydiphenyleneethersiloxane Resin

This protocol describes the synthesis of a polydiphenyleneethersiloxane resin via catalytic condensation of this compound. This method is adapted from historical technical reports on the synthesis of similar polymers and general procedures for the condensation of disilanols.

Materials:

-

This compound

-

Anhydrous Toluene

-

Catalyst (e.g., potassium hydroxide, tetramethylammonium hydroxide)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Heating mantle with temperature controller

-

Vacuum pump

Procedure:

-

Reactor Setup: Assemble a clean, dry three-necked round-bottom flask with a mechanical stirrer, a condenser, and a gas inlet/outlet. Purge the system with an inert gas (e.g., Nitrogen) to establish an inert atmosphere.

-

Charging the Reactor: Introduce a measured amount of this compound into the flask. Add anhydrous toluene to dissolve the monomer, aiming for a concentration that allows for efficient stirring and heat transfer.

-

Catalyst Addition: Add a catalytic amount of a suitable condensation catalyst. For instance, tetramethylammonium hydroxide can be used at a concentration of 0.25–5 mol% relative to the Si-OH groups.

-

Polymerization: Heat the mixture to reflux (approximately 110-120°C for toluene) with continuous stirring. Maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by observing the evolution of water as a byproduct of the condensation reaction.

-

Work-up: After the desired reaction time, cool the mixture to room temperature. Neutralize the catalyst if necessary (e.g., with a slight excess of a weak acid if a basic catalyst was used).

-

Purification: The resulting polymer solution can be purified by precipitation. Pour the toluene solution into a non-solvent such as methanol to precipitate the polymer. The precipitated polymer can then be collected by filtration and dried under vacuum to remove residual solvent.

Workflow for Polydiphenyleneethersiloxane Resin Synthesis

Caption: Synthesis of polydiphenyleneethersiloxane resin.

Protocol 2: Formulation of Silicone Rubber

This protocol outlines a general procedure for the formulation of a high-consistency silicone rubber using the synthesized polydiphenyleneethersiloxane resin as a base polymer.

Materials:

-

Polydiphenyleneethersiloxane resin (from Protocol 1)

-

Reinforcing filler (e.g., fumed silica)

-

Plasticizer (e.g., dimethylpolysiloxane fluid)

-

Crosslinking agent (e.g., organic peroxide such as dicumyl peroxide)

-

Additives (e.g., heat stabilizers, pigments, as required)

Equipment:

-

Two-roll mill or internal mixer (e.g., Banbury mixer)

-

Compression molding press

-

Post-curing oven

Procedure:

-

Mastication: Soften the polydiphenyleneethersiloxane resin on a two-roll mill.

-

Incorporation of Filler: Gradually add the reinforcing filler (e.g., fumed silica) to the resin on the mill. Continue milling until a homogeneous compound is obtained.

-

Addition of Plasticizer and Additives: Introduce the plasticizer and any other additives to the compound and continue milling until fully dispersed.

-

Addition of Crosslinking Agent: Add the crosslinking agent to the compound on a cool mill to prevent premature curing. Mill until the crosslinker is uniformly distributed.

-

Molding and Curing: The compounded silicone rubber can be shaped by compression molding at a specific temperature and time depending on the crosslinking agent used (e.g., 170°C for 10-15 minutes for dicumyl peroxide).

-

Post-Curing: To improve the mechanical properties and remove any volatile byproducts, the cured rubber is typically post-cured in an oven (e.g., at 200°C for 4 hours).

Workflow for Silicone Rubber Formulation

Caption: Formulation of silicone rubber.

Data Presentation

The following tables summarize typical properties of silicone rubbers and resins containing phenyl groups. While specific data for polymers derived solely from this compound is limited in publicly available literature, these values provide a representative overview of the expected performance.

Table 1: Typical Mechanical Properties of Phenyl-Containing Silicone Rubber

| Property | Typical Value Range |

| Tensile Strength (MPa) | 5.0 - 8.0 |

| Elongation at Break (%) | 150 - 400 |

| Hardness (Shore A) | 30 - 70 |

| Tear Strength (kN/m) | 15 - 35 |

Table 2: Typical Thermal and Electrical Properties of Phenyl-Containing Silicone Formulations

| Property | Typical Value Range |

| Glass Transition Temperature (Tg, °C) | -120 to -110 |

| Decomposition Temperature (T5, °C) | > 400 |

| Dielectric Strength (kV/mm) | 20 - 25 |

| Volume Resistivity (Ohm·cm) | 10^14 - 10^16 |

Signaling Pathway and Logical Relationships

The core of the silicone formulation process involves the polymerization of the difunctional monomer followed by crosslinking to form a stable network.

Logical Relationship of Silicone Formulation

Caption: From monomer to final silicone product.

Conclusion

This compound is a key monomer for synthesizing high-performance silicone polymers. The protocols and data presented here provide a foundational guide for researchers and professionals to formulate silicone rubbers and resins with enhanced thermal stability and flexibility. The adaptability of the formulation process allows for the tailoring of material properties to meet the demands of various advanced applications, including those in the pharmaceutical and drug development sectors. Further optimization of reaction conditions and formulation components will enable the development of next-generation silicone materials with superior performance characteristics.

References

Application Notes and Protocols: 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, also known by its chemical synonym (Oxybis(4,1-phenylene))bis(dimethylsilanol), is an organosilicon compound utilized as a crosslinking agent in polymer chemistry.[1] Its unique structure, featuring a flexible diphenyl ether core and reactive dimethylhydroxysilyl terminal groups, imparts significant improvements to the thermal stability, chemical resistance, and anti-aging properties of various polymers, particularly silicone rubbers and resins.[1] These characteristics make it a valuable component in the formulation of high-performance materials for demanding applications.

This document provides detailed application notes, experimental protocols, and data relevant to the function of this compound as a crosslinking agent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| CAS Number | 2096-54-0 | [1] |

| Molecular Formula | C₁₆H₂₂O₃Si₂ | [1] |

| Molecular Weight | 318.51 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 399.4 ± 42.0 °C | [1] |

| Density | 1.10 g/mL | [1] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. | [1] |

| Storage Conditions | Sealed in a dry, room temperature environment. | [1] |

Mechanism of Action: Crosslinking

The crosslinking function of this compound is primarily based on the condensation reaction of its terminal silanol (Si-OH) groups. These groups can react with other silanol groups present on other molecules of the crosslinking agent or on hydroxyl-terminated polymer chains, such as polydimethylsiloxane (PDMS). This reaction, typically catalyzed by heat or a catalyst (e.g., a tin compound), results in the formation of stable siloxane bonds (Si-O-Si) and the elimination of water. The bifunctional nature of the molecule allows it to act as a bridge, connecting multiple polymer chains to form a three-dimensional network. This network structure is responsible for the enhanced mechanical and thermal properties of the final material.

References

Application Notes and Protocols for the Characterization of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, a key intermediate in the synthesis of various silicon-containing polymers and materials. The following protocols and data are intended to serve as a guide for researchers in confirming the identity, purity, and stability of this compound.

Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This involves a combination of spectroscopic and chromatographic techniques to elucidate its chemical structure, determine its purity, and assess its thermal properties. The primary recommended techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structure elucidation.

-

Mass Spectrometry (MS) for the determination of molecular weight and fragmentation patterns.

-

Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

-

Thermal Analysis (DSC/TGA) to evaluate thermal stability and decomposition profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C16H22O3Si2 | [1][2] |

| Molecular Weight | 318.52 g/mol | [1][2] |

| Appearance | White solid | [2] |

| Melting Point | 85-91 °C (decomposes) | [2][3] |

| Boiling Point | 399.4 °C at 760 mmHg | [2] |

| Density | 1.1 g/mL | [2] |

| CAS Number | 2096-54-0 | [1][4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are crucial for a complete assignment.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 4H | Aromatic Protons (ortho to -Si) |

| ~7.0 | d | 4H | Aromatic Protons (ortho to -O-) |

| ~2.5 | s | 2H | Si-OH |

| ~0.3 | s | 12H | Si-CH₃ |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~158 | Aromatic C-O |

| ~135 | Aromatic C-Si |

| ~129 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~0 | Si-CH₃ |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 10 ppm.

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of -10 to 200 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectral Data (ESI-MS):

| m/z | Ion |

| 318.11 | [M]+ (Calculated: 318.1107) |

| 341.10 | [M+Na]+ |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters:

-

Set the ion source to positive ion mode.

-

Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

-